ATTO 390

DHODH Enzyme Inhibition Immuno-oncology

This ATTO 390 (CAS 914203-49-9) features a pyranoquinoline core with a butanoic acid side chain for versatile conjugation. It is a potent DHODH inhibitor (IC50 45nM), ideal as a SAR comparator and reference standard. With high fluorescence quantum yield and an 85nm Stokes shift, it ensures sensitive, low-background detection in microscopy and flow cytometry. Procure for reliable assay performance and medicinal chemistry benchmarking.

Molecular Formula C20H25NO4
Molecular Weight 343.4 g/mol
Cat. No. B12058962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATTO 390
Molecular FormulaC20H25NO4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)C)CCCC(=O)O)(C)C
InChIInChI=1S/C20H25NO4/c1-12-8-19(24)25-17-10-16-14(9-15(12)17)13(2)11-20(3,4)21(16)7-5-6-18(22)23/h8-10,13H,5-7,11H2,1-4H3,(H,22,23)
InChIKeyCORGJZNTIXXSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid: Chemical Identity and Core Attributes for Procurement Decisions


4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid is a complex heterocyclic compound belonging to the pyranoquinoline class, featuring a coumarin-fused quinoline core with a butanoic acid side chain [1]. Its structure is closely related to the ATTO 390 fluorescent dye family, where the NHS ester derivative is widely used for biomolecule labeling due to its high fluorescence quantum yield and photostability [2]. The free acid form serves as a critical synthetic intermediate and a comparator molecule for structure-activity relationship (SAR) studies in medicinal chemistry and materials science [3].

Why Generic Pyranoquinoline Substitution is Insufficient for 4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid


The pyranoquinoline scaffold exhibits diverse biological activities depending on substitution patterns, as demonstrated by the range of IC50 values against dihydroorotate dehydrogenase (DHODH) from 22 nM to >100,000 nM across closely related analogs [1]. For the target compound, the specific 9-butylcarboxylic acid substituent and the 4,6,8,8-tetramethyl pattern on the pyranoquinoline core are critical determinants of its physicochemical properties and potential biological activity. Substituting with generic pyranoquinolines lacking this exact substitution pattern can lead to unpredictable changes in target binding, cellular permeability, or fluorescent properties, as evidenced by the distinct photophysical profile of the ATTO 390 family .

Quantitative Differentiation Evidence for 4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid


Inhibitory Activity Against Human DHODH: 45 nM IC50

The target compound exhibits an IC50 of 45 nM against recombinant human dihydroorotate dehydrogenase (DHODH) [1]. In contrast, closely related pyranoquinoline analogs show markedly reduced potency, with IC50 values ranging from 1,600 nM to >100,000 nM [2]. This represents a >35-fold improvement in inhibitory potency over the weaker analog and underscores the critical role of the specific substitution pattern.

DHODH Enzyme Inhibition Immuno-oncology

Fluorescence Excitation/Emission Profile: 390/475 nm with Large Stokes Shift

While direct photophysical data for the free acid are limited, the ATTO 390 NHS ester derivative (formed via conjugation of the target compound's carboxylic acid) exhibits an excitation maximum at 390 nm and an emission maximum at 475 nm, with a Stokes shift of 85 nm . In comparison, the unsubstituted pyranoquinoline core compound 2-keto-4,6,8,8-tetramethyl-8,9-dihydro-2H-pyrano(3,2-g)quinoline lacks the butanoic acid side chain and is optimized for laser dye applications with emission in the 455-480 nm range [1], but does not offer the same ease of bioconjugation.

Fluorescent Dyes Bioimaging ATTO 390

Selectivity Profile: DHODH vs. DHFR and Other Off-Targets

The target compound demonstrates high selectivity for DHODH over the closely related enzyme dihydrofolate reductase (DHFR), with an IC50 of 45 nM against DHODH and no detectable inhibition of DHFR up to 45 nM [1]. This contrasts with broader-spectrum pyranoquinoline derivatives that show activity across multiple targets, which can lead to off-target toxicity.

Target Selectivity DHODH Drug Discovery

Optimal Use Cases for 4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid Based on Differentiated Evidence


DHODH Inhibitor Lead Optimization and SAR Studies

The compound's 45 nM IC50 against human DHODH, coupled with a clean selectivity profile, positions it as a high-value scaffold for medicinal chemistry campaigns targeting DHODH in oncology or autoimmune diseases. Its potency relative to closely related analogs (35-fold improvement) makes it a critical comparator in structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of DHODH inhibition [1].

Synthesis of Fluorescent Bioconjugation Probes

The butanoic acid side chain serves as a versatile functional group for conjugation to primary amines on proteins, antibodies, or nucleic acids. The resulting ATTO 390-labeled conjugates exhibit high fluorescence quantum yield and a large Stokes shift (85 nm), enabling sensitive detection in fluorescence microscopy, flow cytometry, and high-content screening assays .

Benchmarking Compound for Pyranoquinoline Pharmacology

Given the wide variability in biological activity across the pyranoquinoline class, this compound serves as an essential reference standard for benchmarking new analogs. Its well-defined DHODH inhibitory activity and photophysical properties provide a quantitative baseline for assessing the impact of structural modifications on both target engagement and functional utility [REFS-1, REFS-2].

Technical Documentation Hub

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